molecular formula C15H23NO3 B14722199 Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate CAS No. 15052-27-4

Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate

Cat. No.: B14722199
CAS No.: 15052-27-4
M. Wt: 265.35 g/mol
InChI Key: DDNMJFLOMBXHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with tert-butyl groups and an oxo group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction is carried out in a toluene solution at elevated temperatures (approximately 418.15 K) for about 14 hours. After the reaction, the mixture is cooled, and the product is extracted and purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous extraction and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of tert-butyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate involves its interaction with various molecular targets. The compound’s oxo group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure but with a benzoate group instead of an azinate group.

    2,6-Di-tert-butylphenol: A simpler compound with similar tert-butyl substitutions but lacking the cyclohexadiene ring and oxo group.

Uniqueness

Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate is unique due to its combination of a cyclohexadiene ring, oxo group, and tert-butyl substitutions. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

15052-27-4

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2,6-ditert-butyl-4-[methoxy(oxo)azaniumyl]phenolate

InChI

InChI=1S/C15H23NO3/c1-14(2,3)11-8-10(16(18)19-7)9-12(13(11)17)15(4,5)6/h8-9H,1-7H3

InChI Key

DDNMJFLOMBXHCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+](=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.